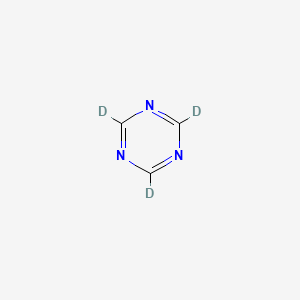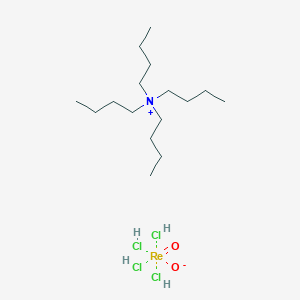
Bromo(dideuterio)methane
Descripción general
Descripción
Bromo(dideuterio)methane, also known as bromomethane-d2, is a deuterated derivative of bromomethane. It is a colorless, non-flammable gas with the chemical formula CD2Br. The compound is primarily used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and synthetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bromo(dideuterio)methane can be synthesized through the bromination of deuterated methane (CD4). The reaction typically involves the use of bromine (Br2) in the presence of ultraviolet light, which facilitates the substitution of hydrogen atoms with bromine atoms. The reaction proceeds as follows: [ \text{CD}_4 + \text{Br}_2 \rightarrow \text{CD}_3\text{Br} + \text{HBr} ]
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. it can be produced on a larger scale using similar bromination techniques, ensuring the availability of deuterated methane as a starting material.
Análisis De Reacciones Químicas
Types of Reactions: Bromo(dideuterio)methane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions (OH-) or cyanide ions (CN-).
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form deuterated alkenes.
Addition Reactions: The compound can participate in addition reactions with alkenes and alkynes, forming deuterated brominated products.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, cyanide ions, and other nucleophiles.
Bases: Potassium hydroxide (KOH) or sodium hydroxide (NaOH) for elimination reactions.
Catalysts: Ultraviolet light for photochemical reactions.
Major Products:
Substitution Products: Deuterated alcohols, nitriles, and other substituted compounds.
Elimination Products: Deuterated alkenes.
Addition Products: Deuterated brominated alkanes and alkenes.
Aplicaciones Científicas De Investigación
Bromo(dideuterio)methane has several applications in scientific research, including:
Isotopic Labeling: Used as a tracer in chemical and biological studies to track reaction pathways and mechanisms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilized as a reference compound in NMR spectroscopy due to its distinct deuterium signals.
Synthetic Chemistry: Employed in the synthesis of deuterated compounds, which are valuable in studying reaction mechanisms and kinetics.
Pharmaceutical Research: Used in the development of deuterated drugs, which can exhibit improved pharmacokinetic properties.
Mecanismo De Acción
The mechanism of action of bromo(dideuterio)methane in chemical reactions involves the formation of free radicals under photochemical conditions. The bromine atom abstracts a deuterium atom from the methane, forming a deuterated methyl radical (CD3•) and a bromine radical (Br•). These radicals can then participate in various reactions, leading to the formation of deuterated products.
Comparación Con Compuestos Similares
Bromomethane (CH3Br): The non-deuterated analog of bromo(dideuterio)methane, commonly used as a fumigant and in organic synthesis.
Chloromethane (CH3Cl): A related halomethane with similar chemical properties but different reactivity due to the presence of chlorine instead of bromine.
Deuterated Methane (CD4): The fully deuterated form of methane, used as a starting material for the synthesis of this compound.
Uniqueness: this compound is unique due to its isotopic composition, which provides distinct advantages in isotopic labeling and NMR spectroscopy. Its deuterium atoms offer insights into reaction mechanisms and kinetics that are not possible with non-deuterated analogs.
Propiedades
IUPAC Name |
bromo(dideuterio)methane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3Br/c1-2/h1H3/i1D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUXJHMPEANEGY-DICFDUPASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584363 | |
| Record name | Bromo(~2~H_2_)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4960-89-8 | |
| Record name | Bromo(~2~H_2_)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30584363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4960-89-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Chloro[tris(2,3,4,5,6-pentafluorophenyl)phoshine]gold(I)](/img/structure/B3334145.png)


![(5R)-5-(Chloromethyl)-3-[(1R)-1-phenylethyl]-2-oxazolidinone]](/img/structure/B3334186.png)





![5-[Dideuterio(hydroxy)methyl]-4-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B3334228.png)



